molecular formula C12H21N B2943845 4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile CAS No. 1096790-40-7

4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile

Cat. No. B2943845
CAS RN: 1096790-40-7
M. Wt: 179.307
InChI Key: YGOQJPOQECSGQK-UHFFFAOYSA-N
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Description

4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile is a chemical compound with the CAS Number: 1096790-40-7 . It has a molecular weight of 179.31 . The IUPAC name for this compound is 4-tert-pentylcyclohexanecarbonitrile . It is a liquid at room temperature .


Molecular Structure Analysis

The Inchi Code for 4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile is 1S/C12H21N/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h10-11H,4-8H2,1-3H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to represent the compound in databases and during the exchange of chemical information.


Physical And Chemical Properties Analysis

4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile is a liquid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Photoacoustic Spectra Analysis

A study explored the intracavity laser photoacoustic spectra of various overtones in compounds including pyrrole, methyl isocyanide, acetonitrile, isobutane, and cyclohexane. The temperature-dependent behaviors of these overtones were analyzed, revealing insights into the bending motion frequencies and anharmonic constants of these molecules, which might be relevant to understanding the vibrational properties of 4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile (Hassoon & Snavely, 1993).

Oxidation Reactions

Research on the oxidation of higher alkanes such as cyclohexane and isobutane by hydrogen peroxide in the presence of a manganese(IV) complex highlighted the production of alkyl hydroperoxides, ketones, and alcohols. This catalytic process demonstrates high regio- and bond selectivity, offering insights into the potential chemical reactivity and transformations of 4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile under similar conditions (Shul’pin, Süss-Fink, & Smith, 1999).

Novel Synthesis Approaches

Another study presented an innovative synthesis method for 1-methyl-1,2,3,4-tetrahydrospiro(quinoline-2,1′-cyclohexane)-3-carbonitriles, employing 2-[cyclohexyl(methyl)amino]benzaldehydes and substituted acetonitriles. This approach, based on the tert-amino effect, could offer a framework for synthesizing derivatives of 4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile with potential applications in medicinal chemistry and materials science (Tverdokhlebov et al., 2006).

Safety and Hazards

The safety information for 4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes correspond to recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound.

properties

IUPAC Name

4-(2-methylbutan-2-yl)cyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h10-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOQJPOQECSGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile

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